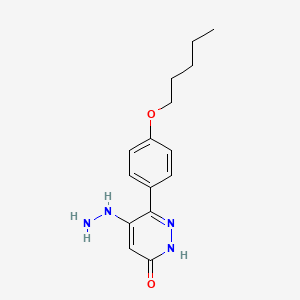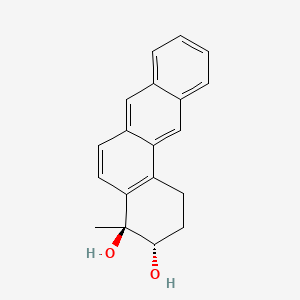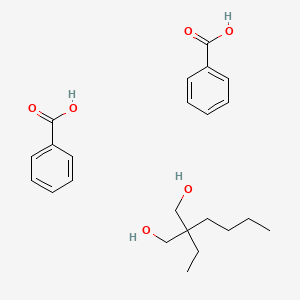
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is an organic compound that combines the structural features of benzoic acid and a diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-butyl-2-ethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Another method involves the direct alkylation of benzoic acid with 2-butyl-2-ethylpropane-1,3-diol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an aprotic solvent, such as dimethyl sulfoxide or tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoic acid group can be reduced to benzyl alcohol under suitable conditions.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include 2-butyl-2-ethylpropane-1,3-dione or 2-butyl-2-ethylpropane-1,3-dicarboxylic acid.
Reduction: The major product is benzyl alcohol.
Substitution: Products depend on the specific substituent introduced, such as nitrobenzoic acid, halobenzoic acid, or sulfonylbenzoic acid.
Applications De Recherche Scientifique
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of benzoic acid;2-butyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, the benzoic acid moiety can act as a competitive inhibitor of enzymes that utilize benzoate as a substrate. The diol group can form hydrogen bonds with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-butyl-2-ethylpropane-1,3-diol:
Uniqueness
Benzoic acid;2-butyl-2-ethylpropane-1,3-diol is unique due to its combination of aromatic and aliphatic functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
102887-49-0 |
|---|---|
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
benzoic acid;2-butyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2.2C7H6O2/c1-3-5-6-9(4-2,7-10)8-11;2*8-7(9)6-4-2-1-3-5-6/h10-11H,3-8H2,1-2H3;2*1-5H,(H,8,9) |
Clé InChI |
CRPOKVSLNBQINQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


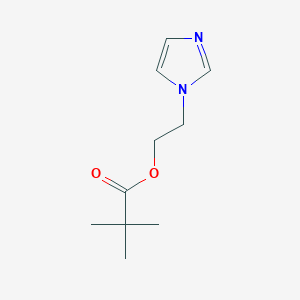
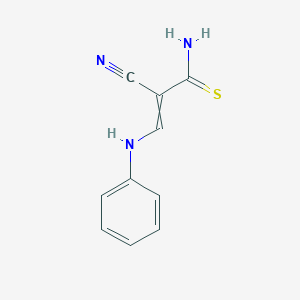

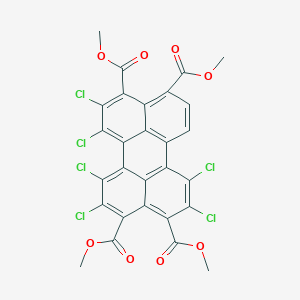
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
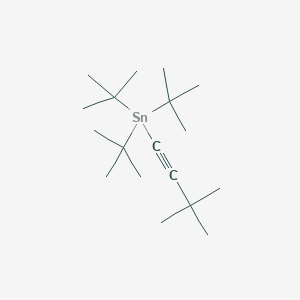
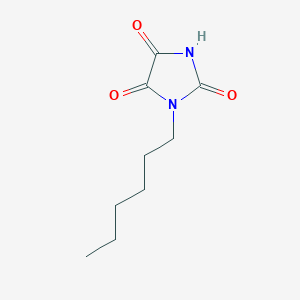
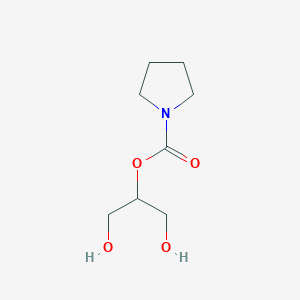
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
